N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
Description
N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[311]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is a complex organic compound that features a bicyclic structure
Properties
IUPAC Name |
N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-23(2)19-6-4-17(21(23)13-19)14-25-10-8-16-5-7-20(12-18(16)15-25)24-22(26)9-11-27-3/h4-5,7,12,19,21H,6,8-11,13-15H2,1-3H3,(H,24,26)/t19-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINOVKCYOZDTBV-FPOVZHCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCC4=C(C3)C=C(C=C4)NC(=O)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CN3CCC4=C(C3)C=C(C=C4)NC(=O)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclic core from (-)-cis-myrtanic and (-)-myrtenic acids . The reaction conditions often include the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial agent, with moderate activity against Staphylococcus aureus and Escherichia coli . Additionally, its unique structure makes it a candidate for studying molecular interactions and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially inhibiting the function of enzymes or receptors. The exact pathways involved depend on the specific application and target. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar compounds include other bicyclic terpenes and their derivatives, such as myrtenol and myrtenic acid derivatives . Compared to these compounds, N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is unique due to its additional isoquinoline and methoxypropanamide groups, which may enhance its biological activity and chemical stability. This uniqueness makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
